molecular formula C22H19F3N2O2 B2971397 N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-91-7

N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2971397
CAS No.: 339027-91-7
M. Wt: 400.401
InChI Key: QVQHXUKNJQBOID-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring attached to an amide group . The trifluoromethyl group attached to the benzyl part of the molecule is a common feature in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving corresponding amines, acids, or acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a benzene ring, and a trifluoromethyl group attached to the benzyl part of the molecule .

Scientific Research Applications

Chemical Synthesis and Characterization

Research on similar chemical compounds has led to the development of various aromatic and polyaromatic structures with potential applications in materials science and pharmaceuticals. For instance, studies have detailed the synthesis and characterization of aromatic polyamides and polyimides, highlighting their enhanced thermal stability, excellent solubility, and potential use in high-performance materials due to the presence of thermally stable pendent groups and internally plasticizing alkyl chains (Choi & Jung, 2004). Similarly, the creation of polyamide-imides containing pendent adamantyl groups demonstrates the material's high thermal resistance, transparency, and potential for diverse applications ranging from coatings to films (Liaw & Liaw, 2001).

Supramolecular Chemistry

Supramolecular assemblies using aza donor molecules and carboxylic acids have been synthesized, showcasing the ability to form complex structures with potential applications in catalysis, molecular recognition, and the development of nanomaterials. These assemblies, characterized by X-ray diffraction, demonstrate the versatility of aromatic compounds in forming varied supramolecular architectures (Arora & Pedireddi, 2003).

Molecular Docking and In Vitro Screening

In the pharmaceutical field, novel pyridine and fused pyridine derivatives have been synthesized and subjected to molecular docking and in vitro screening for potential antimicrobial and antioxidant activities. This research underscores the role of structural modifications in enhancing biological activity, suggesting the utility of such compounds in drug development (Flefel et al., 2018).

Material Science Applications

The synthesis of novel polymers incorporating aromatic and polyaromatic structures, such as polyamides and polyimides with unique functional groups, reveals their potential in creating materials with specific physical, chemical, and thermal properties. These materials are of interest for their solubility, film-forming capabilities, and stability, indicating their applicability in electronics, coatings, and as components in advanced composite materials (Liaw, Liaw, & Cheng, 2001).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2/c1-14-8-9-19(15(2)11-14)26-20(28)18-7-4-10-27(21(18)29)13-16-5-3-6-17(12-16)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQHXUKNJQBOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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